molecular formula C8H8ClF4N B6189791 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 2648941-18-6

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6189791
CAS No.: 2648941-18-6
M. Wt: 229.6
InChI Key:
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Description

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is an organic compound that contains both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride typically involves the substitution reaction of aniline derivatives. One common method is the reaction of chlorotrifluoromethane (CF3Cl) with aniline in the presence of a base catalyst . This reaction yields the desired product through a series of steps involving nucleophilic substitution and subsequent purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various fluorinated and trifluoromethylated aniline derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound valuable in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-N-methyl-4-(trifluoromethyl)aniline hydrochloride involves the reaction of 3-fluoroaniline with methyl trifluoromethyl ketone followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3-fluoroaniline", "methyl trifluoromethyl ketone", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoroaniline is reacted with methyl trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding imine.", "Step 2: The imine is reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form the hydrochloride salt of 3-fluoro-N-methyl-4-(trifluoromethyl)aniline." ] }

CAS No.

2648941-18-6

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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